molecular formula C18H18O3S B5294095 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one

1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one

Cat. No. B5294095
M. Wt: 314.4 g/mol
InChI Key: FIYODBWCMSRBTJ-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as DPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. DPT belongs to the class of phenylpropenoids and is structurally similar to other compounds such as curcumin and resveratrol. In

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation and cancer development. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit the growth of cancer cells. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have analgesic effects and can reduce pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its relative ease of synthesis and high yield. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have a wide range of potential therapeutic effects, making it a versatile compound for studying different diseases and conditions. However, one limitation of using 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have anticancer effects, and further research is needed to explore its potential as a cancer treatment. Finally, the mechanisms of action of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one are not fully understood, and future research is needed to elucidate its effects on different cellular pathways.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one involves the reaction between 2,4-dimethoxybenzaldehyde and 4-methylthiophenylacetic acid, followed by cyclization with acetic anhydride. The yield of the synthesis process is relatively high, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied extensively for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 1-(2,4-dimethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3S/c1-20-14-7-10-16(18(12-14)21-2)17(19)11-6-13-4-8-15(22-3)9-5-13/h4-12H,1-3H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIYODBWCMSRBTJ-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2,4-dimethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one

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